8-(Trifluoromethyl)isoquinolin-1-amine
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Description
8-(Trifluoromethyl)isoquinolin-1-amine is a chemical compound with the molecular formula C10H7F3N2. It is a type of isoquinoline, which is a heterocyclic aromatic organic compound . Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .
Synthesis Analysis
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines . This method includes good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethyl)isoquinolin-1-amine is characterized by a nitrogen-containing heteroaromatic and benzene-ring-fused system . The molecular weight of this compound is 212.1711896.Chemical Reactions Analysis
The trifluoromethylation of secondary amines using CF3SO2Na is a key reaction in the synthesis of 8-(Trifluoromethyl)isoquinolin-1-amine . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .Future Directions
Fluorinated isoquinolines, such as 8-(Trifluoromethyl)isoquinolin-1-amine, have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities and light-emitting properties . They are expected to continue playing an important role in pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
8-(trifluoromethyl)isoquinolin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-15-9(14)8(6)7/h1-5H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEUCZCQZYUARF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)isoquinolin-1-amine |
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